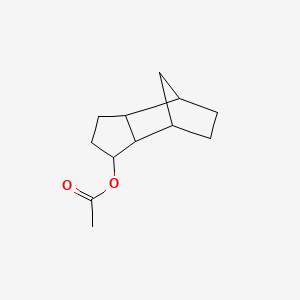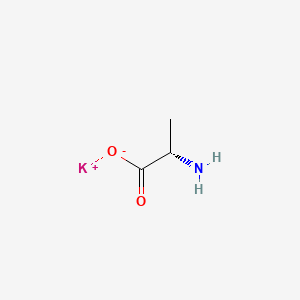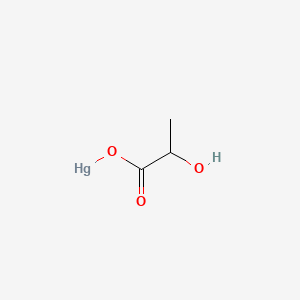
(Lactato-O1,O2)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Lactato-O1,O2)mercury is a chemical compound with the molecular formula C3H4HgO3 It is a coordination complex where mercury is bonded to lactate ions through oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Lactato-O1,O2)mercury typically involves the reaction of mercury(II) salts with lactic acid. One common method is to dissolve mercury(II) chloride in water and then add lactic acid to the solution. The reaction proceeds under mild conditions, usually at room temperature, resulting in the formation of this compound as a precipitate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of high-purity reagents and advanced purification techniques is essential to obtain this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(Lactato-O1,O2)mercury undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of mercury oxides and other by-products.
Reduction: Reduction reactions can convert this compound to elemental mercury or other mercury-containing compounds.
Substitution: The lactate ligands in this compound can be substituted by other ligands, resulting in the formation of different mercury complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may produce mercury oxides, while reduction can yield elemental mercury. Substitution reactions result in new mercury complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
(Lactato-O1,O2)mercury has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other mercury-containing compounds.
Biology: The compound is studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Research is ongoing to explore the potential use of this compound in medical applications, including its antimicrobial properties.
Industry: It is used in industrial processes that require mercury compounds, such as catalysis and material synthesis.
Wirkmechanismus
The mechanism of action of (Lactato-O1,O2)mercury involves its interaction with molecular targets, primarily through coordination with oxygen atoms in biological molecules. This interaction can disrupt normal cellular functions, leading to various effects. The compound’s ability to bind to proteins and enzymes makes it a valuable tool for studying biochemical pathways and mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mercury(II) acetate: Similar to (Lactato-O1,O2)mercury, this compound is used in various chemical reactions and has comparable properties.
Mercury(II) chloride: Another mercury compound with similar applications but different reactivity and toxicity profiles.
Mercury(II) nitrate: Used in similar contexts but with distinct chemical behavior and applications.
Uniqueness
This compound is unique due to its specific coordination with lactate ions, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
18918-06-4 |
|---|---|
Molekularformel |
C3H5HgO3 |
Molekulargewicht |
289.66 g/mol |
IUPAC-Name |
2-hydroxypropanoyloxymercury |
InChI |
InChI=1S/C3H6O3.Hg/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1 |
InChI-Schlüssel |
LHJBIHAZGLIADE-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C(=O)O[Hg])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


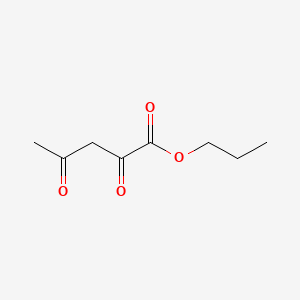
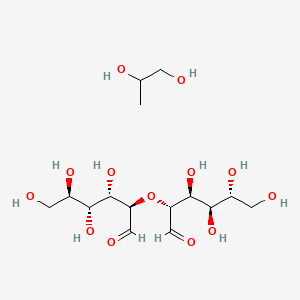
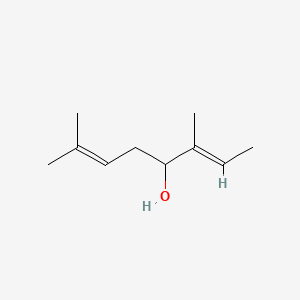


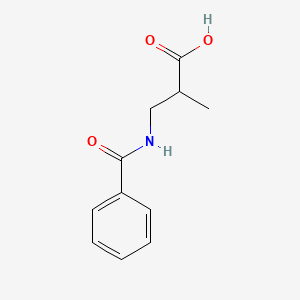
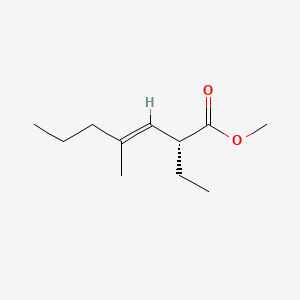
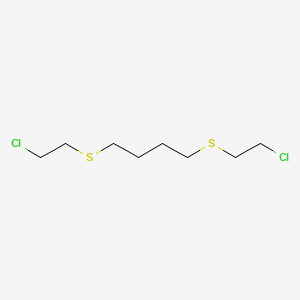



![Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]-](/img/structure/B15175550.png)
